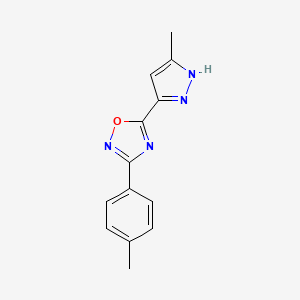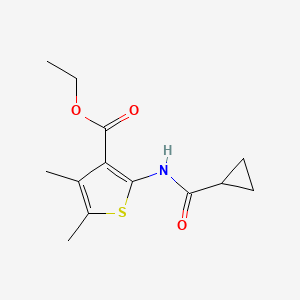![molecular formula C15H16ClN3O2 B6418183 2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide CAS No. 1040638-81-0](/img/structure/B6418183.png)
2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide, also known as CP-25, is a phenoxyacetamide derivative of the cyclopenta[c]pyrazolone class of compounds that has been studied as a potential drug candidate for the treatment of a variety of diseases. CP-25 has been found to possess anti-inflammatory, anti-oxidant, anti-microbial, and anti-cancer activities. In addition, CP-25 has been studied for its potential to be used as a therapeutic agent for the treatment of a number of diseases, including Alzheimer’s disease, Parkinson’s disease, and stroke.
科学研究应用
2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide has been studied extensively as a potential therapeutic agent for the treatment of a variety of diseases. In particular, 2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide has been studied for its potential to be used as a therapeutic agent for the treatment of Alzheimer’s disease, Parkinson’s disease, and stroke. In addition, 2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide has been studied for its ability to modulate the immune system and to inhibit the growth of cancer cells.
作用机制
Target of Action
It is known that pyrazole-bearing compounds, which include f5323-0041, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives have been found to display superior antipromastigote activity, which suggests that they may interact with specific targets in the parasite to exert their effects .
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar pyrazole derivatives, it is likely that f5323-0041 interferes with essential biochemical pathways in these parasites .
Result of Action
Similar pyrazole derivatives have been found to display potent antileishmanial and antimalarial activities, suggesting that f5323-0041 may have similar effects .
实验室实验的优点和局限性
2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is inexpensive compared to other compounds. In addition, it has been shown to have a wide range of biological activities, making it a useful compound for studying the mechanisms of various diseases. However, 2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide is not without its limitations. It has been found to be toxic to some cell types and may interfere with the activity of other drugs.
未来方向
The potential therapeutic applications of 2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide are still being explored. Future research should focus on understanding the exact mechanism of action of 2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide and its potential to be used as a therapeutic agent for the treatment of various diseases. In addition, further studies are needed to investigate the safety and efficacy of 2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide in humans. Additionally, research should be conducted to explore the potential of 2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide to be used as an adjuvant therapy in combination with other drugs, as well as to investigate its potential for use in the treatment of other diseases, such as diabetes and obesity. Finally, further studies should be conducted to explore the potential of 2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide to be used as a prophylactic agent for the prevention of various diseases.
合成方法
2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide can be synthesized in a two-step process. The first step involves the reaction of 4-chlorophenol with 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl acetate in the presence of a base, such as sodium hydroxide. The second step involves the reaction of the resulting product with acetic anhydride to form the desired 2-(4-chlorophenoxy)-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}acetamide.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-19-15(12-3-2-4-13(12)18-19)17-14(20)9-21-11-7-5-10(16)6-8-11/h5-8H,2-4,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCRAUYLCZLECX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B6418101.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6418109.png)



![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B6418144.png)
![N-{4-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6418150.png)
![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6418156.png)
![7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one](/img/structure/B6418159.png)
![3-[4-(benzyloxy)phenyl]-5-methyl-9-[(4-methylphenyl)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418167.png)
![9-benzyl-3-[4-(benzyloxy)phenyl]-5,7-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6418177.png)
![2,5-dichloro-N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B6418189.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6418190.png)
![1,3-dimethyl-8-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6418191.png)